molecular formula C20H22FN3O B2495645 N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide CAS No. 695204-35-4

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide

Cat. No.: B2495645
CAS No.: 695204-35-4
M. Wt: 339.414
InChI Key: NFCXLRWYJRAGKI-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted at the 1-position with a 4-fluorophenylmethyl group and at the 2-position with an ethyl linker terminating in a 2-methylpropanamide moiety. This structure combines aromaticity, hydrogen-bonding capability (via the amide group), and lipophilicity (from the fluorinated aryl group), making it a candidate for diverse applications in medicinal chemistry and materials science. The 4-fluorophenyl substitution enhances electronic effects and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c1-14(2)20(25)22-12-11-19-23-17-5-3-4-6-18(17)24(19)13-15-7-9-16(21)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCXLRWYJRAGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorobenzylamine with a suitable benzodiazole precursor under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs, their modifications, and functional differences:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound : N-(2-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide 1-(4-Fluorophenyl)methyl, 2-ethyl-2-methylpropanamide ~369.4 Enhanced π-π interactions; potential metal coordination; moderate polarity from amide group .
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide () 4-Hydroxypentanamide substituent ~355.4 Increased hydrophilicity due to hydroxyl group; potential for hydrogen bonding .
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide () 4-Methoxyphenoxy group ~409.4 Electron-donating methoxy group may alter binding affinity; improved solubility in polar solvents .
2-[[1-(3,5-Dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide () Sulfonamide and sulfanyl groups; chloro and sulfamoyl substituents ~559.0 Demonstrated elastase inhibition (IC₅₀ = 2.3 µM); thioether linkage enhances reactivity .
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) Triazole-thiazole-aryl hybrid ~625.5 High molecular complexity; potential for multi-target interactions (e.g., kinase inhibition) .
N-(1-Phenylpropan-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () Fluoro-biphenyl and amphetamine-derived side chain ~377.4 Hybrid structure with NSAID (flurbiprofen) and stimulant (amphetamine) motifs .

Key Structural and Functional Comparisons:

Substituent Effects on Polarity and Solubility: The target compound’s 2-methylpropanamide group provides moderate polarity, whereas the 4-hydroxypentanamide analog () exhibits higher hydrophilicity due to its hydroxyl group . The 4-methoxyphenoxy derivative () shows enhanced solubility in polar solvents compared to the fluorophenylmethyl group in the target compound .

Sulfonamide and sulfanyl groups in ’s compound introduce steric bulk and electronic diversity, contributing to elastase inhibition .

The elastase-inhibiting sulfonamide derivative () highlights the importance of sulfur-containing linkers in enzyme interaction .

Synthetic Flexibility :

  • The target compound ’s synthesis likely follows routes similar to ’s benzimidazole-triazole-thiazole analogs, involving Suzuki coupling or nucleophilic substitution for fluorophenyl incorporation .

Research Findings and Implications

  • Pharmacological Potential: Fluorinated benzimidazole derivatives, including the target compound, are under investigation for anticancer and antimicrobial applications due to their ability to intercalate DNA or inhibit enzymes like topoisomerases .
  • Material Science Applications : The benzimidazole core’s π-π stacking capability (evident in the target compound) is exploited in organic semiconductors and metal-organic frameworks (MOFs) .
  • Computational Predictions : Docking studies (e.g., ’s compound 9c) suggest that aryl-fluorine groups enhance binding to hydrophobic enzyme pockets, a trait shared by the target compound .

Biological Activity

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound features a benzodiazole core , which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the 2-methylpropanamide moiety contributes to its unique pharmacological profile. The molecular formula is C20H21FN4OC_{20}H_{21}FN_{4}O, with a molecular weight of 364.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Benzodiazole Core : This can be achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids.
  • Introduction of the Fluorophenyl Group : A coupling reaction is used to attach the fluorophenyl moiety.
  • Final Amide Formation : The final step involves forming the amide bond with 2-methylpropanamine.

Anticancer Activity

Recent studies have shown that compounds related to benzodiazoles exhibit significant anticancer properties. For instance, derivatives of benzodiazoles have been reported to inhibit various cancer cell lines, including:

CompoundCell LineIC50 Value (µM)
Compound AMCF-7 (Breast)27.3
Compound BHCT-116 (Colorectal)6.2
N-(2-{...})TBDTBD

These findings suggest that N-(2-{...}) may also exhibit similar activities, potentially targeting pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Benzodiazole derivatives have been noted for their antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit bacterial and fungal growth. For example, a related compound showed comparable antibacterial activity against Mycobacterium tuberculosis and other pathogens.

The mechanism by which N-(2-{...}) exerts its biological effects may involve:

  • Interaction with DNA : Compounds with benzodiazole structures can intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : They may inhibit key metabolic enzymes involved in cell growth and survival.
  • Modulation of Signaling Pathways : These compounds can affect signaling pathways related to inflammation and cancer progression.

Case Studies

  • Study on Antitumor Activity : A recent investigation evaluated a series of benzodiazole derivatives for their cytotoxic effects on various cancer cell lines. The study found that certain modifications to the benzodiazole structure significantly enhanced activity against breast and colorectal cancer cells.
    "The introduction of electron-withdrawing groups such as fluorine was found to increase cytotoxicity significantly" .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of benzodiazole derivatives against a panel of pathogens, noting that modifications in substituents led to enhanced activity against resistant strains .

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